

A Spectroscopic Comparison of 4-Nitrophenethyl Alcohol and Its Derivatives

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Compound of Interest

Compound Name: 4-Nitrophenethyl alcohol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **4-nitrophenethyl alcohol** and its key derivatives: 4-nitrophenethyl bromide, 4-nitrophenethyl acetate, and 4-nitrophenylacetic acid. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the cited spectroscopic techniques are provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **4-nitrophenethyl alcohol** and its derivatives.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shift δ in ppm)

| Compound | Aromatic Protons | -CH ₂ - (adjacent to aromatic ring) | -CH ₂ - (adjacent to functional group) | Other | Solvent |
|--------------------------|--------------------------------------|---|--|-----------------------------------|---------------------|
| 4-Nitrophenethyl alcohol | 8.14 (d, 2H), 7.41 (d, 2H) [1] | 2.97 (t, 2H)[1] | 3.91 (t, 2H)[1] | 2.00 (s, 1H, -OH)[1] | Not Specified |
| 4-Nitrophenethyl bromide | ~8.2 (d, 2H), ~7.5 (d, 2H) | 3.20 (t, 2H) | 3.60 (t, 2H) | CDCl ₃ | |
| 4-Nitrophenethyl acetate | 8.19 (d, 2H), 7.42 (d, 2H) | 3.06 (t, 2H) | 4.35 (t, 2H) | 2.05 (s, 3H, -COCH ₃) | CDCl ₃ |
| 4-Nitrophenylacetic acid | 8.22 (d, 2H), 7.48 (d, 2H) | 3.77 (s, 2H) | - | ~11.0 (s, 1H, -COOH) | DMSO-d ₆ |

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

| Compound | Aromatic C-NO ₂ | Aromatic C-H | Aromatic C-CH ₂ | -CH ₂ - (adjacent to aromatic ring) | -CH ₂ - (adjacent to functional group) | Other | Solvent |
|--------------------------|----------------------------|----------------|----------------------------|---|--|--|---------------------|
| 4-Nitrophenyl alcohol | 146.9 | 129.8, 123.5 | 146.9 | 38.5 | 62.8 | Chloroform-d | |
| 4-Nitrophenyl bromide | ~147.0 | ~130.0, ~124.0 | ~145.0 | 38.0 | 32.0 | CDCl ₃ | |
| 4-Nitrophenyl acetate | 147.2 | 129.9, 123.8 | 145.8 | 34.8 | 64.1 | 170.8 (-C=O), 20.9 (-CH ₃) | CDCl ₃ |
| 4-Nitrophenylacetic acid | 147.0 | 130.6, 123.6 | 142.1 | 40.5 | - | 172.0 (-COOH) | DMSO-d ₆ |

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)

| Compound | O-H Stretch | C-H (Aromatic) Stretch | C-H (Aliphatic) Stretch | C=O Stretch | NO ₂ Stretch (asymmetric, symmetric) | C-O Stretch | C-Br Stretch |
|--------------------------|----------------------|------------------------|-------------------------|-------------|---|-------------|--------------|
| 4-Nitrophenethyl alcohol | ~3350 (broad) | ~3100-3000 | ~2950-2850 | - | ~1520, ~1345 | ~1050 | - |
| 4-Nitrophenethyl bromide | - | ~3100-3000 | ~2950-2850 | - | ~1520, ~1345 | - | ~650 |
| 4-Nitrophenethyl acetate | - | ~3100-3000 | ~2950-2850 | ~1735 | ~1525, ~1350 | ~1240 | - |
| 4-Nitrophenylacetic acid | ~3000 (broad, -COOH) | ~3100-3000 | ~2900 | ~1700 | ~1520, ~1350 | ~1280 | - |

Table 4: Mass Spectrometry Data (m/z)

| Compound | Molecular Ion [M] ⁺ | Key Fragment Ions |
|--------------------------|--------------------------------|-----------------------|
| 4-Nitrophenethyl alcohol | 167[2][3] | 137, 120, 107, 91, 77 |
| 4-Nitrophenethyl bromide | 229/231 (isotope pattern)[4] | 150, 120, 104, 91 |
| 4-Nitrophenethyl acetate | 209 | 149, 120, 103, 43 |
| 4-Nitrophenylacetic acid | 181[5] | 135, 107, 91, 77 |

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques used to characterize **4-nitrophenethyl alcohol** and its derivatives. Instrument-specific parameters should be optimized by the user.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- ^1H NMR Spectroscopy:
 - Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover the range of -1 to 13 ppm.
 - The number of scans can range from 8 to 64, depending on the sample concentration.
 - Process the data with a Fourier transform and phase correction. Calibrate the chemical shifts to the residual solvent peak.
- ^{13}C NMR Spectroscopy:
 - Acquire the spectrum on the same instrument.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
 - Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film):
 - Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).
 - Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
- Data Acquisition:
 - Record a background spectrum of the clean, empty sample compartment.
 - Place the salt plate with the sample film in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000 to 400 cm^{-1} .
 - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- GC Separation:
 - Inject 1 μL of the sample solution into the GC.
 - Use a suitable capillary column (e.g., a nonpolar DB-5ms or a mid-polar DB-17ms).
 - Employ a temperature program, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at a rate of 10°C/min.
- MS Detection:
 - Use electron ionization (EI) at a standard energy of 70 eV.

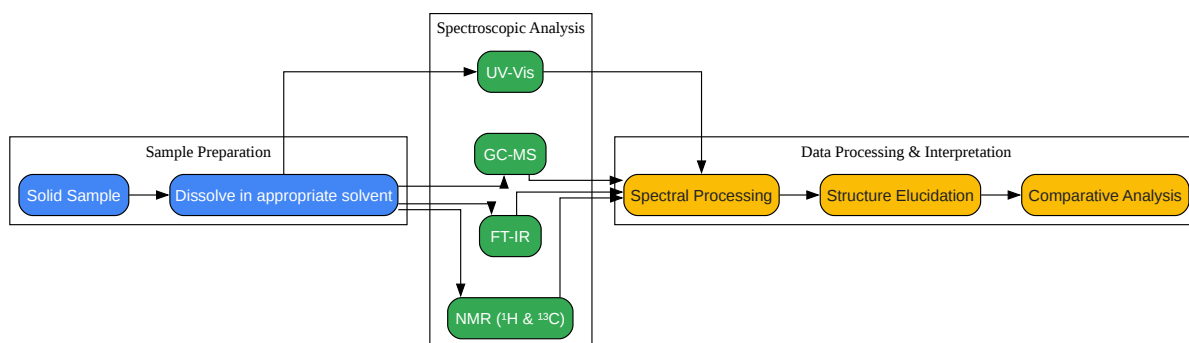
- Scan a mass range of m/z 40 to 400.
- The resulting mass spectra of the eluting peaks can be compared to spectral libraries for identification.

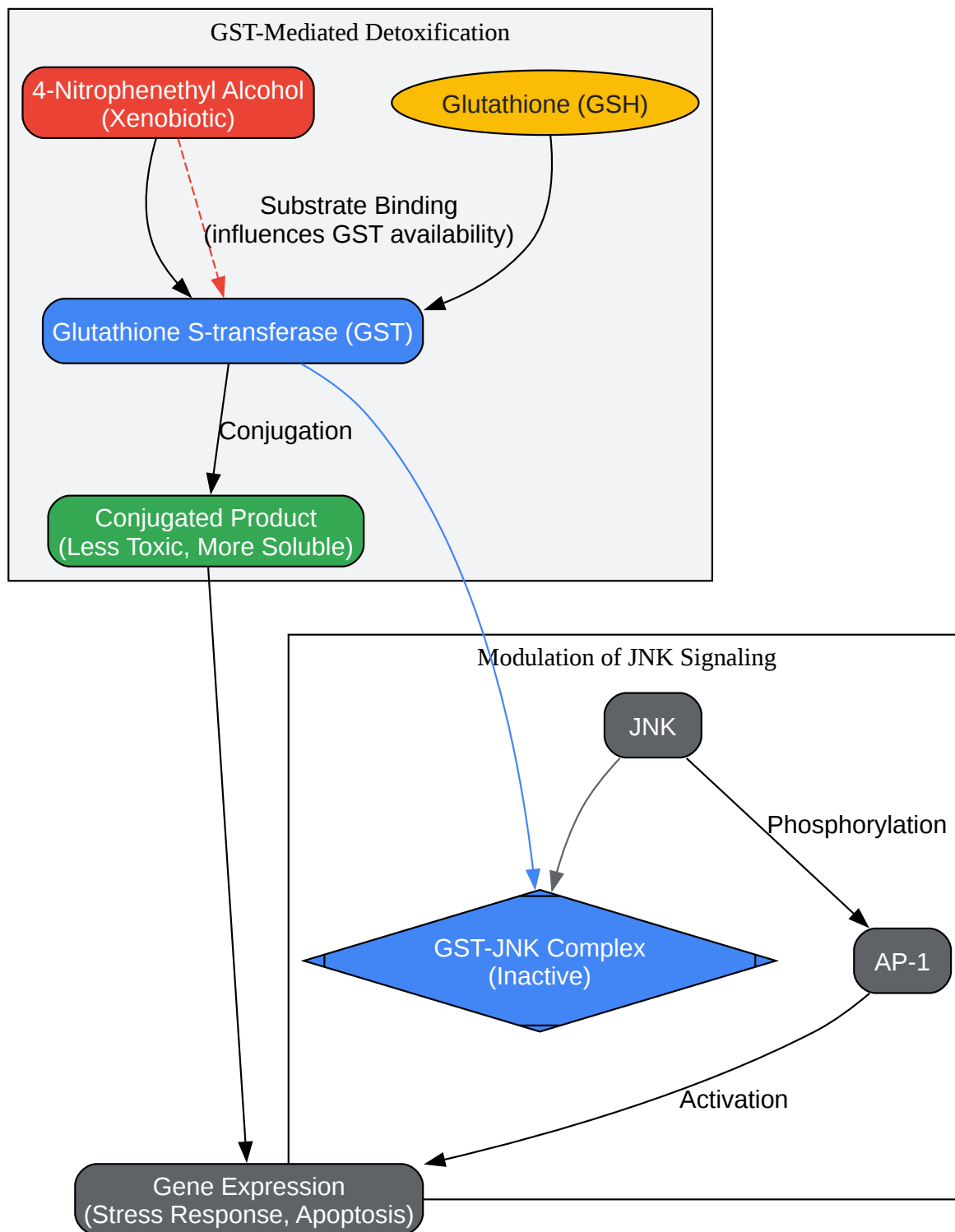
UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Record a baseline spectrum with the cuvettes filled with the solvent.
 - Fill the sample cuvette with the sample solution.
 - Scan the wavelength range from 200 to 400 nm.
 - The wavelength of maximum absorbance (λ_{max}) is a key characteristic. For nitroaromatic compounds, a strong absorption is expected around 270-280 nm.

Visualizations

Experimental Workflow





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